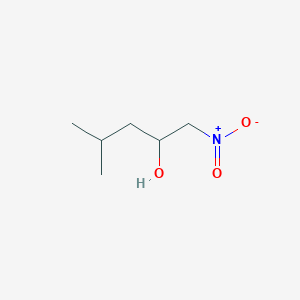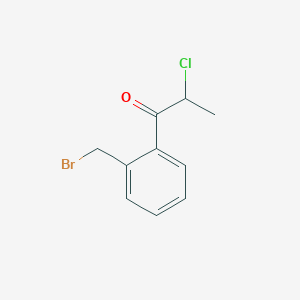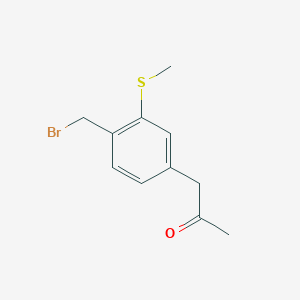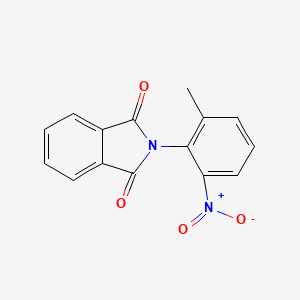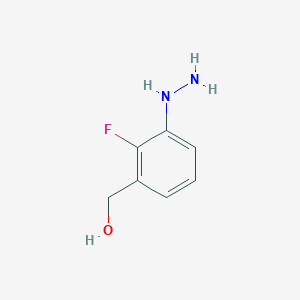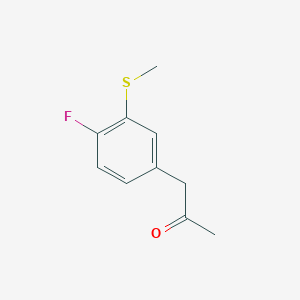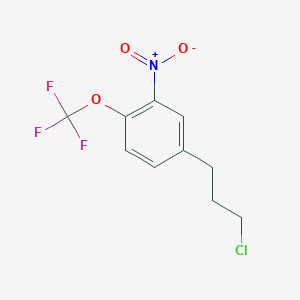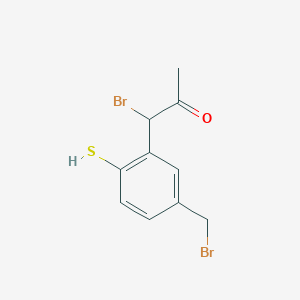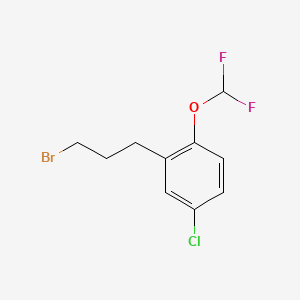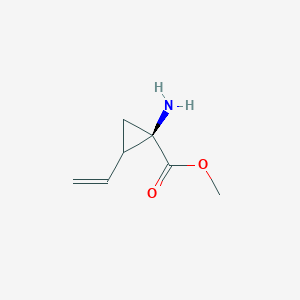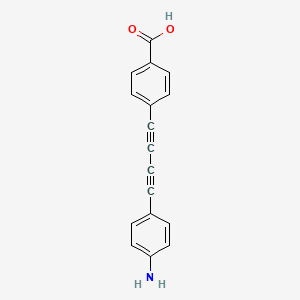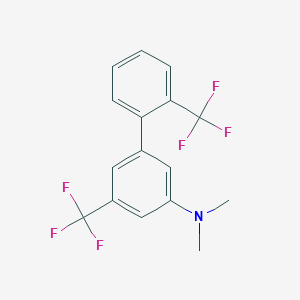
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene exerts its effects depends on its interaction with molecular targets. The bromine and methoxy groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions, receptor binding, and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-3-methoxybenzene: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Contains only one methoxy group, leading to variations in its applications and interactions.
1-(3-Bromopropyl)-3-(difluoromethoxy)benzene: Similar structure but without the trifluoromethoxy group, affecting its overall stability and reactivity.
Eigenschaften
Molekularformel |
C11H10BrF5O2 |
|---|---|
Molekulargewicht |
349.09 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10BrF5O2/c12-3-1-2-7-4-8(18-10(13)14)6-9(5-7)19-11(15,16)17/h4-6,10H,1-3H2 |
InChI-Schlüssel |
GEELLODHMZOOJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OC(F)F)OC(F)(F)F)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


